(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one
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Description
(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H24N4O5S2 and its molecular weight is 464.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- Compounds derived from similar chemical scaffolds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds exhibit significant cyclooxygenase-1/2 (COX-1/2) inhibitory effects, showcasing potential as therapeutic agents for inflammation and pain management (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Heterocyclic Chemistry and Reactions
- The transformation of dimethyl acetone-1,3-dicarboxylate into thiazole-5-carboxylates highlights the versatility of similar compounds in synthesizing heterocyclic structures, which are crucial in the development of new pharmaceuticals (Martina Žugelj et al., 2009).
Antimicrobial and Antioxidant Properties
- New thiazolopyrimidines and related derivatives have been synthesized and tested for their antimicrobial and antioxidant activities. Some of these compounds showed promising activity, indicating their potential use in developing new antimicrobial and antioxidant agents (A. Abu‐Hashem, M. Youssef, H. Hussein, 2011).
Molecular Docking and Antiproliferative Activity
- Certain synthesized compounds, including thiazole/benzothiazole fused pyranopyrimidine derivatives, were evaluated for their antiproliferative activity against various cancer cell lines. Molecular docking studies revealed selective binding to the colchicine binding site of tubulin polymer, suggesting potential for cancer therapy (P. Nagaraju et al., 2020).
Antiviral Activity
- Some analogues of pyrazolo[3,4-d]pyrimidine, structurally similar to the compound , have been synthesized and evaluated for their antiviral activity against human cytomegalovirus and herpes simplex virus type 1, highlighting the potential of these compounds in antiviral drug development (N. Saxena et al., 1990).
Properties
IUPAC Name |
(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S2/c1-28-10-4-8-24-19(27)15(31-20(24)30)13-14-17(21-6-11-29-12-9-25)22-16-5-2-3-7-23(16)18(14)26/h2-3,5,7,13,21,25H,4,6,8-12H2,1H3/b15-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXWOGUHXPPSQI-SQFISAMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCOCCO)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCOCCO)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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